molecular formula C16H16ClN3O2 B2481329 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 1252825-94-7

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Cat. No. B2481329
CAS RN: 1252825-94-7
M. Wt: 317.77
InChI Key: CWOAOGXDXMWESY-UHFFFAOYSA-N
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Description

The compound “5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine derivatives have been found to exhibit a wide range of biological and pharmaceutical activity .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Piperazine derivatives can participate in a variety of reactions, including those involving their nitrogen atoms or any functional groups they may have .

Scientific Research Applications

Anticancer Applications

Compounds similar to 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol have shown promise in cancer research. A study by El-Masry et al. (2022) synthesized compounds based on 5-(4-chlorophenyl)-1,3,4-thiadiazole with piperazine features. These compounds demonstrated significant cytotoxicity against MCF-7 and HepG2 cancer cell lines, with selective toxicity towards cancer cells over normal cells. The compounds induced apoptotic cell death, highlighting their potential as anticancer agents (El-Masry et al., 2022).

Pharmacological Potential

Compounds structurally related to this compound have been investigated for their pharmacological properties. For example, a study on L-745,870, a dopamine D(4) selective antagonist, revealed its metabolism pathways in different species, suggesting its potential use in treating conditions like schizophrenia (Zhang et al., 2000).

Platelet Aggregation Inhibition

A piperazinyl glutamate pyridine compound was found to be a potent P2Y12 antagonist, showing effectiveness in inhibiting platelet aggregation. This study indicates the potential of similar compounds in cardiovascular therapy, particularly in preventing thrombosis (Parlow et al., 2010).

Antipsychotic Properties

A derivative of a compound similar to this compound, FAUC 213, was found to have antipsychotic properties in behavioral and neurochemical models of schizophrenia. This suggests the relevance of such compounds in developing new treatments for psychiatric disorders (Boeckler et al., 2004).

Chemical Synthesis and Reactivity

A study by Ishii et al. (1997) discussed a novel carbonylation reaction involving N-(2-pyridinyl)piperazines, which are structurally related to the compound . This research contributes to the understanding of chemical reactivity and synthesis processes involving piperazine compounds (Ishii et al., 1997).

Crystal Structure Analysis

The crystal structures of anticonvulsant compounds, which include piperidin-4-ol derivatives, have been analyzed. This research provides insights into the structural and electronic properties of compounds similar to this compound (Georges et al., 1989).

Antitumor Activity

Bis-indole derivatives, including those with a piperazine ring, have shown significant antitumor activity, highlighting the potential of similar compounds in cancer treatment (Andreani et al., 2008).

5-HT Receptor Antagonists

Compounds with structures akin to this compound have been used to study serotonin receptors, providing valuable insights into the treatment of neurological disorders (Brea et al., 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol” is involved in. For example, some piperazine derivatives are known to have anti-tubercular activity against Mycobacterium tuberculosis .

properties

IUPAC Name

5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOAOGXDXMWESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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